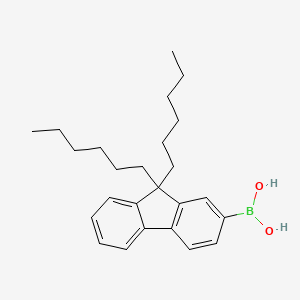

(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid

説明

Overview of Boronic Acids in Chemical Research

Boronic acids are a class of organoboranes characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. wikipedia.org First synthesized in 1860 by Edward Frankland, they have become indispensable tools in modern organic chemistry. nih.govboronmolecular.com Their utility stems from a combination of versatile reactivity, general stability to air and moisture, and low toxicity. nih.govamerigoscientific.com

A key feature of boronic acids is their behavior as Lewis acids, meaning they can accept a pair of electrons. wikipedia.orglabinsights.nl This property allows them to form reversible covalent complexes with molecules containing diols (vicinal alcohols), such as sugars and amino acids. wikipedia.orgboronmolecular.com This interaction is the foundation for their extensive use in the development of chemical sensors, particularly for the fluorescent detection of carbohydrates. labinsights.nlnih.govnih.gov

Perhaps the most prominent application of boronic acids is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govboronmolecular.comamerigoscientific.com This reaction forms a new carbon-carbon bond by coupling the organic group of the boronic acid with an organohalide in the presence of a palladium catalyst. wikipedia.orgamerigoscientific.com The Suzuki-Miyaura coupling has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.com Boronic acids are also employed in other significant reactions, such as Chan-Lam coupling and Liebeskind-Srogl coupling. amerigoscientific.com

Significance of Fluorene (B118485) Derivatives in Advanced Materials and Organic Chemistry

Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. entrepreneur-cn.comwikipedia.org It was first identified in coal tar by Marcellin Berthelot in 1867. wikipedia.orgresearchgate.net The core fluorene structure is rigid and planar, and it exhibits strong fluorescence, making its derivatives highly attractive for applications in materials science. wikipedia.orgresearchgate.net

Fluorene-based compounds are particularly significant as blue-light-emitting materials in organic light-emitting diodes (OLEDs). entrepreneur-cn.commdpi.com They possess good thermal stability, high photoluminescence efficiency, and favorable charge transport properties. mdpi.com The properties of fluorene derivatives can be precisely tuned by introducing various functional groups at different positions on the fluorene skeleton. entrepreneur-cn.comresearchgate.net For instance, attaching bulky alkyl chains, such as hexyl groups, at the C-9 position improves the solubility and film-forming properties of the resulting polymers, which is critical for fabricating high-performance electronic devices. researchgate.netmdpi.com

Beyond OLEDs, fluorene derivatives are investigated for use in a range of advanced materials, including organic solar cells and photoelectric materials. entrepreneur-cn.com Their unique molecular structure and photoelectric properties make them versatile components in the design of novel functional materials. entrepreneur-cn.comogc.co.jp In organic chemistry, the fluorene scaffold serves as a valuable building block for synthesizing complex molecules and polymers with tailored optical and electronic characteristics. researchgate.net

Historical Context of Fluorene-Based Boronic Acids in Scientific Discovery

The development of fluorene-based boronic acids represents a strategic convergence of two highly functional chemical classes. The scientific impetus for creating these hybrid molecules arose from the growing demand for new, high-performance materials in the field of optoelectronics. Researchers sought to combine the superior photoluminescent properties and high thermal stability of the fluorene core with the versatile synthetic utility of the boronic acid group. acs.org

A significant challenge in the development of polyfluorene-based materials for blue OLEDs was their tendency to form aggregates and exhibit undesirable long-wavelength emission over time, which compromises color purity and device efficiency. researchgate.netacs.org The synthesis of well-defined oligofluorenes terminated with boronic acid groups was a key innovation to address this issue. These molecules could be linked together through the thermal dehydration of the boronic acid moieties to form stable boroxine (B1236090) (six-membered anhydride) linkages. This approach created cross-linked, stable networks that prevented the aggregation-induced emission problems seen in their polymeric counterparts. acs.org

The creation of compounds like (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid provided chemists with a crucial building block for implementing these advanced material design strategies. The boronic acid functional group allows for precise incorporation of the highly fluorescent, soluble dihexylfluorene unit into larger conjugated systems via Suzuki-Miyaura coupling, enabling the systematic construction of materials with tailored electronic and optical properties for next-generation displays and lighting. acs.org

特性

IUPAC Name |

(9,9-dihexylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35BO2/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26(27)28)19-24(22)25/h9-10,13-16,19,27-28H,3-8,11-12,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWASBXIXSWJVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCCC)CCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479188 | |

| Record name | (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371193-08-7 | |

| Record name | (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Dihexylfluorene-2-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 9,9 Dihexyl 9h Fluoren 2 Yl Boronic Acid in Materials Science

Organic Electronics and Optoelectronic Devices

In the realm of organic electronics, (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid is primarily utilized as a monomer for creating π-conjugated polymers. These polymers form the active components in a variety of optoelectronic devices due to their semiconducting and light-emitting properties. The fluorene (B118485) unit provides a rigid, planar, and highly conjugated backbone essential for efficient charge transport, while the two hexyl chains at the C-9 position ensure that the resulting polymers are soluble in common organic solvents. iitk.ac.in This solubility is critical for the cost-effective fabrication of large-area devices using solution-based processing techniques like spin-coating and inkjet printing.

This compound is a cornerstone for the synthesis of polyfluorene (PF) derivatives, a major class of polymer semiconductors. researchgate.net Through Suzuki polycondensation, it can be reacted with various di-halogenated aromatic compounds to create a diverse family of conjugated copolymers. doi.orgnih.gov This copolymerization strategy is powerful because it allows for the precise tuning of the resulting polymer's electronic and optical properties. nih.gov

The incorporation of the 9,9-dihexylfluorene (B1587949) unit yields polymers with high molecular weights, good film-forming capabilities, and excellent thermal stability, all of which are crucial for reliable device performance. iitk.ac.indoi.org For example, it can be copolymerized with other aromatic monomers to control the polymer's band gap, energy levels (HOMO/LUMO), and charge transport characteristics. nih.gov

| Polymer Type | Monomers | Synthesis Method | Key Properties | Reference |

|---|---|---|---|---|

| Homopolymer | 2,7-dibromo-9,9-dihexylfluorene (via a related precursor) | Yamamoto Coupling | Strong blue photoluminescence, good solubility, high thermal stability. | iitk.ac.in |

| Alternating Copolymer | 9,9-dihexylfluorene-2,7-bis(trimethylene boronate) and 2,5-dibromoterephthalic acid derivative | Suzuki Coupling | High molecular weight, good electrochemical properties, blue light emission. | doi.org |

| Copolyfluorene | 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester, 2,7-dibromo-9,9-dioctyl-9H-fluorene, and dicyanostilbene derivative | Suzuki Coupling | Tunable emission via energy transfer from fluorene to dicyanostilbene units. | nih.gov |

One of the most successful applications of polymers derived from this compound is in the emissive layer of OLEDs and PLEDs. ossila.com Polyfluorenes are renowned for their high photoluminescence quantum efficiencies and their ability to emit spectrally pure blue light, which is historically one of the most challenging colors to achieve in organic emitters. iitk.ac.indoi.org

Homopolymers of poly(9,9-dihexylfluorene) exhibit strong blue emission with peaks typically around 440 nm. iitk.ac.in By copolymerizing the dihexylfluorene monomer with small amounts of other monomers (dopants), the emission color can be tuned across the entire visible spectrum through efficient energy transfer mechanisms. nih.gov The excellent thermal stability of these polymers also contributes to the operational lifetime of the PLED devices. iitk.ac.in

| Polymer | Absorption Max (λabs) | Emission Max (λPL) | Application | Reference |

|---|---|---|---|---|

| Poly(9,9-dihexylfluorene) | ~350 nm | ~440 nm | Blue PLEDs | iitk.ac.in |

| Poly[2,7-(9,9-dihexylfluorene)-alt-2,5-diethylterephthalate] | Not Specified | Blue Emission | Blue PLEDs | doi.org |

| Fluorene-dicyanostilbene copolymers | ~380 nm (Fluorene) | ~500-600 nm (Dopant) | Color-tuned PLEDs | nih.gov |

The excellent charge-carrying capabilities of polyfluorene-based materials make them suitable for use as the active semiconductor layer in OFETs. researchgate.net OFETs are fundamental components of emerging technologies like flexible displays, electronic paper, and smart tags. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor.

Materials incorporating the 9,9-dihexylfluorene unit have demonstrated competitive hole and electron mobilities. acs.orgresearchgate.net The rigid fluorene backbone facilitates intermolecular π-π stacking, which creates pathways for charge carriers to move through the material, while the hexyl chains help to control the thin-film morphology, which is critical for achieving high mobility. acs.org Researchers have developed various fluorene-based copolymers and oligomers that exhibit high mobilities and current on/off ratios, essential for practical transistor operation. acs.orgrsc.org

| Material | Mobility (cm²/Vs) | On/Off Ratio | Channel Type | Reference |

|---|---|---|---|---|

| 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene | 0.12 | >10⁵ | p-channel | acs.org |

| Fluorenone derivative with alkylated thiophene (B33073) | 0.02 | 10⁷ | p-channel | researchgate.net |

| Dicyanovinylene-functionalized fluorene derivative | 0.0055 | ~10⁶ | n-channel | researchgate.net |

The molecular structure of this compound is deliberately designed to optimize the electronic properties of the resulting polymers. nih.gov The fluorene core is an electron-rich aromatic system that forms a delocalized π-electron pathway along the polymer backbone, which is fundamental to its ability to conduct charge. nih.gov

The hexyl chains at the C-9 position play a critical, albeit non-electronic, role. They act as bulky side groups that prevent the polymer chains from aggregating too closely. acs.org This is important because excessive aggregation can lead to quenching of luminescence and the formation of lower-energy emissive states, which would degrade the performance of PLEDs. acs.org Furthermore, these alkyl chains are responsible for the excellent solubility and processability of polyfluorenes, enabling the fabrication of high-quality thin films. iitk.ac.in The rigid and planar nature of the fluorene unit itself contributes to high charge carrier mobility by promoting an ordered molecular arrangement in the solid state. iitk.ac.in

Fluorescent Sensing and Probing Applications

Beyond its use as a monomer, the inherent chemical properties of the boronic acid group, combined with the highly fluorescent fluorene core, make this compound and similar structures promising candidates for fluorescent sensors. rsc.orgnih.gov Boronic acids are Lewis acids known to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as carbohydrates (e.g., glucose), catechols, and certain glycoproteins. rsc.orgnih.gov

The sensing mechanism often relies on a process called photo-induced electron transfer (PET). nih.gov In the unbound state, the electron-withdrawing boronic acid group can quench the fluorescence of the nearby fluorene fluorophore. When the boronic acid binds to a target diol, this PET process is disrupted, causing a significant increase in fluorescence intensity—a "turn-on" response. nih.gov This principle allows for the design of highly sensitive and selective sensors for biologically and environmentally important molecules. nih.govnih.gov

"Turn-on" Fluorescence Sensors

"Turn-on" fluorescence sensors are a class of molecules that exhibit a significant increase in fluorescence intensity upon binding to a target analyte. This mechanism is highly desirable as it provides a clear and direct signal. Boronic acid-based fluorescent sensors often operate on the principle of photoinduced electron transfer (PET). In the unbound state, the boronic acid group can quench the fluorescence of the fluorene core. However, upon binding to an analyte, this quenching effect is diminished, leading to a "turn-on" of the fluorescence. nih.gov

While the fluorene scaffold of this compound makes it a prime candidate for such sensors, specific studies demonstrating its application as a "turn-on" sensor are not extensively documented in the current body of scientific literature. Nevertheless, the fundamental principles of boronic acid chemistry suggest its high potential in this area.

Detection of Abnormal Protein Conformations (e.g., Insulin (B600854) Amyloid Fibrils)

The misfolding and aggregation of proteins into amyloid fibrils are associated with a range of debilitating diseases. The development of probes for the sensitive detection of these aggregates is a critical area of research. nih.gov Fluorescent probes that can selectively bind to amyloid fibrils and exhibit a change in their optical properties are particularly valuable. researchgate.net Some studies have explored the use of boronic acid-based fluorescent probes for the detection of amyloid-beta plaques, a hallmark of Alzheimer's disease. researchgate.net The interaction is thought to be facilitated by the binding of the boronic acid to the carbohydrate residues that can be present on the surface of these protein aggregates.

Although the application of boronic acids in this context is an active area of investigation, specific research detailing the use of this compound for the detection of insulin amyloid fibrils or other protein aggregates is not yet prevalent in published literature.

Trace Water Sensing in Organic Solvents

The presence of even minute quantities of water in organic solvents can be detrimental to a wide range of chemical reactions and industrial processes. frontiersin.orgbohrium.com Consequently, the development of sensitive and reliable water sensors is of great importance. researchgate.netnih.gov Boronic acid derivatives have been investigated as promising candidates for this purpose. The mechanism of detection often relies on the hydrolysis of a boronate ester, a derivative of boronic acid, in the presence of water. This hydrolysis event can trigger a change in the fluorescence of the molecule, providing a detectable signal. frontiersin.org

A study on a syn-bimane based boronate ester demonstrated a highly sensitive "turn-off" fluorescence response to trace amounts of water in various organic solvents, with detection limits as low as 0.018% (v/v). frontiersin.org While this study did not use this compound specifically, it highlights the potential of the boronic acid functional group in this application. The fluorene core of the title compound could serve as an effective fluorophore in a similar sensing system.

| Organic Solvent | Detection Limit (% v/v) |

|---|---|

| DMSO | 0.018 |

| Acetonitrile | 0.025 |

| DMF | 0.032 |

Data adapted from a study on a syn-bimane based boronate ester, illustrating the potential of boronic acid derivatives in trace water sensing. frontiersin.org

Metal Ion Detection (e.g., Cu(II), Fe(II), Fe(III))

The detection of heavy metal ions is crucial for environmental monitoring and human health. Fluorescent chemosensors offer a sensitive and selective means for the detection of these ions. rsc.org Boronic acid-based sensors have been developed for the detection of various metal ions. rsc.org The interaction between the boronic acid and the metal ion can lead to a change in the fluorescence of the sensor molecule. For example, a novel boronic acid-based sensor demonstrated high selectivity for Fe(III) ions, with the fluorescence being immediately quenched upon addition of the ion. rsc.orgsci-hub.se

The design of such sensors often involves the incorporation of a specific binding site for the target metal ion, in addition to the boronic acid group. While fluorene derivatives have been used in the development of fluorescent sensors for metal ions, researchgate.net specific studies detailing the use of this compound for the detection of Cu(II), Fe(II), or Fe(III) are limited.

| Characteristic | Description |

|---|---|

| Principle of Detection | Fluorescence quenching or enhancement upon metal ion binding. |

| Selectivity | Can be tuned by modifying the structure of the sensor to favor binding with a specific metal ion. |

| Sensitivity | Often capable of detecting metal ions at micromolar to nanomolar concentrations. |

This table summarizes the general features of boronic acid-based metal ion sensors.

Saccharide and Glycoprotein (B1211001) Detection via Diol Binding

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis for their extensive use in the detection of saccharides and glycoproteins. nih.govbirmingham.ac.uk This interaction is highly specific and can be transduced into a measurable signal, often a change in fluorescence. nih.govmdpi.com This has led to the development of boronic acid-based sensors for monitoring glucose levels, a critical application in the management of diabetes. digitellinc.com Furthermore, this diol-binding capability extends to the recognition of the carbohydrate moieties on glycoproteins, which are important biomarkers for various diseases. birmingham.ac.uk

While the principle of saccharide and glycoprotein detection using boronic acids is well-established, specific research that employs this compound for these applications is not widely reported. However, its inherent structure, combining a boronic acid group with a fluorescent fluorene core, makes it a theoretically ideal candidate for such sensing systems.

Enhancing Cytosolic Delivery of Protein Toxins

The delivery of therapeutic proteins into the cytosol of cells is a significant challenge in drug delivery. acs.orgnih.gov Boronic acids have emerged as a novel tool to facilitate this process. acs.orgresearchgate.netrsc.org The mechanism involves the interaction of the boronic acid with the diol-rich glycocalyx on the surface of mammalian cells. This interaction can enhance the cellular uptake of the protein to which the boronic acid is conjugated. acs.org Studies have shown that appending boronic acids to a protein toxin can enhance its cytosolic delivery and, consequently, its cytotoxic effect. acs.org This suggests that boronic acids can act as non-cationic carriers for the delivery of polar macromolecules into cells. acs.org

This application is a promising area of research for boronic acid derivatives. However, specific studies that utilize this compound for enhancing the cytosolic delivery of protein toxins have not been identified in the reviewed literature.

Nanotechnology Applications

The integration of boronic acid-functionalized molecules into nanomaterials has opened up new avenues in nanotechnology. nih.govresearchgate.net Boronic acid-modified nanoparticles have been explored for a variety of biomedical applications, including the selective separation of glycoproteins, as therapeutic agents, and in sensing. nih.gov The boronic acid moieties on the surface of nanoparticles can act as targeting agents, enabling the nanoparticles to bind to specific biological structures, such as the sialic acid residues on cancer cells. researchgate.net

The fluorene component of this compound, with its inherent fluorescence, makes it an attractive candidate for the development of fluorescent nanoparticles for bioimaging and sensing applications. While the broader field of boronic acid-functionalized nanomaterials is rapidly advancing, specific examples of the incorporation of this compound into nanotechnology platforms are still emerging.

Emerging Applications in Material Science

The this compound molecule is a fundamental component in the creation of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and other electronic devices. boronmolecular.comalfachemch.comechemi.com The 9,9-dihexylfluorene core is prized for its high photoluminescence quantum efficiency, excellent thermal stability, and the solubility imparted by the flexible alkyl chains. scielo.brmdpi.com

The boronic acid group enables the incorporation of this highly fluorescent fluorene unit into larger π-conjugated polymers and oligomers through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. uri.edukocw.or.krnih.gov This synthetic versatility allows for the precise tuning of the electronic and optical properties of the final material.

Polymers based on the 9,9-dihexylfluorene unit, such as poly(2,7-9,9'-dihexylfluorene-diyl), are known to be strong fluorescent materials. scielo.br Their emission color can be tuned across the visible spectrum, making them ideal candidates for the emissive layer in OLEDs. scielo.brmdpi.com For instance, studies on poly(9,9-dihexylfluorene) have shown high fluorescence quantum yields in various solvents, confirming its efficiency as a light-emitting material. scielo.br The photophysical properties of these polymers are influenced by the solvent and their concentration, with interactions between polymer chains becoming more significant in thin films and at higher concentrations. researchgate.net

The table below summarizes the photophysical properties of poly(2,7-9,9'-dihexylfluorene-diyl) (PHF) in different environments, illustrating its characteristics as a blue-light emitting material.

| Solvent/State | Excitation Max (λex) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Toluene | - | - | 0.49 | scielo.br |

| Tetrahydrofuran (THF) | - | - | 0.52 | scielo.br |

| Chloroform | - | - | 0.49 | scielo.br |

| Ethyl Acetate | - | - | 0.36 | scielo.br |

| Thin Film | 366 nm | 420 nm | - | scielo.br |

Research into fluorene-based materials continues to expand, with new derivatives being synthesized to optimize performance in electronic and optoelectronic applications. nih.govnih.gov The ability to functionalize the fluorene core at multiple positions allows for the creation of a vast library of compounds with tailored properties for next-generation displays, lighting, and sensors. mdpi.com

Advanced Spectroscopic and Computational Investigations

Computational Chemistry and Theoretical Modeling

Calculation of HOMO and LUMO Energies and their Correlation with Activity

The electronic properties of fluorene (B118485) derivatives are central to their function in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining these properties. The HOMO energy level relates to the electron-donating ability of a molecule, while the LUMO energy level corresponds to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical factor that influences the optical and electronic characteristics of the material. physchemres.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the HOMO and LUMO energy levels of organic molecules. physchemres.org These calculations provide valuable insights into the structure-property relationships, guiding the rational design of new materials with tailored characteristics. nih.gov For molecules based on the 9,9-dihexylfluorene (B1587949) core, the electronic properties can be fine-tuned by introducing different substituent groups.

A theoretical study on several 9,9-dihexylfluorene derivatives using DFT calculations (CAM-B3LYP level of theory and 6-31G(d) basis set in a THF solvent model) highlights the influence of terminal groups on the electronic structure. semanticscholar.org The HOMO energies for these compounds are calculated to be in the range of -5.15 to -5.30 eV, while the LUMO energies range from -1.72 to -1.99 eV. semanticscholar.org This results in HOMO-LUMO gaps between 3.27 and 3.43 eV, which correspond to absorption in the ultraviolet-visible region of the electromagnetic spectrum. semanticscholar.org The boronic acid group on the (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid molecule is expected to similarly influence these energy levels, affecting its reactivity and suitability as a building block in conjugated polymers and small molecules for electronic applications. The lower the HOMO-LUMO gap, the less energy is required to excite an electron, which often correlates with a red-shift in the absorption and emission spectra. nih.govsemanticscholar.org

| Compound Name | Structure | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene | 1 | -5.30 | -1.94 | 3.36 |

| 9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene | 2 | -5.15 | -1.72 | 3.43 |

| 9,9-dihexyl-2,7-bis[2-(4-nitrophenyl)ethynyl]fluorene | 3 | -5.26 | -1.99 | 3.27 |

Analysis of Conformational Flexibility

The conformational flexibility of this compound is primarily dictated by the fluorene core and its bulky 9,9-dihexyl substituents. The two hexyl chains at the C9 position are not rigid; they can adopt various conformations, which in turn influence the packing of the molecules in the solid state and their solubility in organic solvents. researchgate.net These alkyl side chains are crucial for ensuring good solubility of fluorene-based materials, which is essential for their processing into thin films for electronic devices. researchgate.net

Computational studies on poly(9,9-dialkylfluorene)s have shown that the alkyl side chains can adopt different conformations, such as all-anti, anti-gauche-gauche, and end-gauche representations. researchgate.net The specific conformation of these chains can affect the planarity of the conjugated backbone. researchgate.net Furthermore, the torsional angle between adjacent fluorene units in a polymer chain is a key parameter determining the extent of π-conjugation. DFT calculations on fluorene dimers have revealed how energy varies with this inter-unit torsional angle. nih.gov While the this compound is a monomer, the rotational freedom around the C-B bond and the flexibility of the hexyl chains are important considerations for its reactivity and the properties of the polymers derived from it. Studies using NMR spectroscopy in conjunction with DFT calculations on poly[9,9-bis(2-ethylhexyl)fluorene-2,7-diyl] have established correlations between the intermonomer torsional angle and the chemical shifts of aromatic protons and carbons, providing a powerful tool to analyze conformational changes in solution. nih.gov

Explicit Solvent Calculations in Reaction Mechanism Studies

Understanding the detailed mechanism of chemical reactions, such as the Suzuki-Miyaura coupling where this compound is a key reactant, often requires sophisticated computational modeling. While gas-phase calculations can provide initial insights, they neglect the profound influence of the solvent, which can stabilize or destabilize reactants, intermediates, and transition states.

Explicit solvent calculations are a computational approach where individual solvent molecules are included in the quantum mechanical calculation. This method is particularly important for reactions involving charged or highly polar species, as it can capture specific short-range interactions like hydrogen bonding that are often poorly described by simpler continuum solvent models. In the context of the Suzuki-Miyaura reaction, the mechanism involves ionic intermediates, such as the formation of a borate (B1201080) species [R-B(OH)3]- through the action of a base. The stabilization of this anion by the solvent is crucial for the subsequent transmetalation step.

While specific explicit solvent calculation studies on the reaction mechanisms of this compound are not widely reported, the methodology is critical for accurately modeling the reaction's energy profile. Such calculations would involve placing a number of solvent molecules (e.g., water, THF, or dioxane) around the reacting species to simulate the first solvation shell. This approach allows for a more realistic representation of the reaction environment, leading to more accurate predictions of reaction barriers and kinetics, thereby providing a deeper understanding of the catalytic cycle.

Kinetic Studies of Chemical Reactions Involving Fluorene Boronic Acids

Fluorene boronic acids, including this compound, are primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. libretexts.org Kinetic studies of these reactions are essential for optimizing reaction conditions and understanding the underlying mechanism. The Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwwjmrd.com

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a Pd(0) complex, forming a Pd(II) species. The rate of this step is dependent on the nature of the halide (I > OTf > Br >> Cl). wwjmrd.com

Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate complex. nih.gov The rate of transmetalation can be significantly influenced by the type of boronic acid derivative used (e.g., boronic acid vs. boronic ester), the base, and the solvent. nih.gov

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst. libretexts.org

Kinetic investigations often involve monitoring the reaction progress over time using techniques like NMR spectroscopy or chromatography to determine reaction rates and orders. For instance, detailed studies on the transmetalation step have used various boronic esters to probe how the electronic and steric properties of the boron substituent affect the reaction rate. nih.gov It was found that certain boronic esters can lead to significant rate enhancements compared to the corresponding boronic acid. nih.gov

| Boron Reagent Type | Rate Constant (k, s-1) at -30 °C | Relative Rate |

|---|---|---|

| Arylboronic acid | 5.78 x 10-4 | 1.00 |

| Pinacol boronic ester | 3.80 x 10-5 | 0.07 |

| Catechol boronic ester | 1.12 x 10-3 | 1.94 |

| Boroxine (B1236090) | 5.39 x 10-3 | 9.33 |

| α-Hydroxyisobutyrate boronic ester | 2.26 x 10-4 | 0.39 |

These studies collectively demonstrate that the kinetics of Suzuki-Miyaura reactions are complex and highly dependent on the interplay between the catalyst, substrates, base, and solvent system.

Structure Activity Relationships and Design Principles

Influence of Fluorene (B118485) Moiety Modifications on Emissive Properties

Modifications to the fluorene structure, particularly at the C9 position, can significantly alter the emissive properties of the resulting compounds. The introduction of N-donor substituents to create dibenzofulvene derivatives from a fluorene scaffold leads to notable changes in both absorption and emission characteristics. These structural alterations can cause a significant redshift in the absorption bands and affect the nature of electronic transitions. For instance, modifying the fluorene structure can shift the emission maxima by over 100 nm in the solid state. mdpi.comnih.gov

The π–π* excitation within the fluorene moiety is responsible for the photoactive nature of these compounds. mdpi.com Theoretical calculations have confirmed that the planarity and the extent of π-conjugation are influenced by the nature of the substituents. Lower torsion angles between the fluorene core and end units, facilitated by linkages such as C–C triple bonds, lead to a substantial overlap of the frontier molecular orbitals, which in turn affects the emissive properties. mdpi.com

Furthermore, the introduction of bulky substituents at the C9 position, such as dendrons, can enhance thermal stability. For example, a dendronized polyfluorene displayed no significant mass loss below 570°C. cambridge.org However, such bulky groups can also lead to lower degrees of polymerization. cambridge.org

Impact of Substituents on Fluorescence Quenching and Enhancement

The nature and position of substituents on the fluorene ring play a critical role in modulating fluorescence, either through quenching or enhancement mechanisms. The introduction of electron-donating groups, such as methoxy (B1213986) and dimethylamino, can enhance fluorescence intensity. researchgate.net Conversely, electron-withdrawing groups, like nitro groups, can lead to complete fluorescence quenching. researchgate.net

In a study on fluorenone derivatives, it was observed that substituents at different positions on the fluorenone core had varied effects on fluorescence and radiationless deactivation. While substituents at para positions did not significantly affect the fluorescence quantum yield or lifetime, those at meta positions caused significant modifications. researchgate.net Specifically, an increasing number of meta-methoxy substituents led to a progressive dominance of nonradiative decay. researchgate.net This phenomenon is attributed to the stabilization of the singlet-excited state via partial charge transfer from the meta-methoxy substituents to the carbonyl group. researchgate.net

In the case of dibenzofulvene derivatives with N-donor substituents, a weak fluorescence in solution is often observed, which is likely due to an effective intramolecular charge transfer (ICT) process that quenches the emission. mdpi.comnih.gov The solvent polarity, however, does not seem to have a significant effect on the absorption properties of these particular derivatives. nih.gov

Design of Fluorescent Probes based on Fluorene Nucleus

The fluorene ring system is an excellent scaffold for designing fluorescent probes due to its high fluorescence quantum yield (often > 0.7) and high photostability. ucf.edunjit.edu These properties are crucial for applications in biological imaging, particularly for two-photon fluorescence microscopy (2PFM), which requires probes with high two-photon absorption cross-sections. ucf.edunjit.eduelsevierpure.com The fluorene molecule offers multiple active positions for versatile synthesis, selective functionalization, and bioconjugation, allowing for the tuning of properties like solubility. elsevierpure.com

A key strategy in designing fluorene-based probes is the incorporation of functional groups that can selectively bind to target biomolecules. For instance, amine-reactive functionalities like isothiocyanates can be introduced to create probes that covalently attach to amine-containing biomolecules such as proteins. nih.gov This is achieved by building two-photon absorbing chromophores that contain the isothiocyanate group (–N=C=S), which forms a stable linkage with primary and secondary amines. nih.gov

The design often involves creating donor-acceptor (D-A) systems to modulate the photophysical properties. For example, fluorene derivatives containing a benzothiazole (B30560) motif as an electron-acceptor group have been synthesized for use as two-photon excitable fluorescent labels. nih.gov The strategic placement of electron-donating and electron-accepting groups can tune the emission color and enhance the two-photon absorption properties of the resulting probes.

Structure-Property Relationships in Conjugated Polymers

Polyfluorenes are a significant class of conjugated polymers, widely studied for their application as blue-emitting materials in polymer light-emitting diodes (PLEDs). cambridge.org Their ready synthetic accessibility, good film-forming properties, and high fluorescence quantum efficiencies make them particularly attractive. cambridge.org The structure of the polymer backbone and the nature of the side chains have a profound impact on the material's electronic and physical properties.

The introduction of different building blocks into the polymer chain can be used to tune the physical and optical properties for better light-emissive performance. mdpi.com For instance, in a series of alternating copolymers of 9,9-dihexylfluorene (B1587949) and substituted thiophene (B33073) moieties, modifications to the thiophene units allowed for the tuning of the electronic properties, resulting in efficient blue-to-green light emission. acs.orgacs.org The substitution pattern on the thiophene ring was found to directly influence the emission color and fluorescence quantum efficiency. A monosubstituted decyl chain on the thiophene ring produced bluish-green emission with a high quantum efficiency, while a second decyl chain shifted the emission to the blue region with a reduced quantum efficiency. acs.orgacs.org

The rigidity and planarity of the polymer backbone are also crucial. The bulky fluorene structure can lead to less efficient chain packing and more free volume, which can be beneficial for achieving low permittivity in polyimide films. mdpi.com The conjugated structure between the fluorene ring, benzene (B151609) ring, and imide ring restricts the rotation and conformational changes of the molecular chain, enhancing thermal stability. mdpi.com

Boronic Acid Group as a Recognition Moiety for Sensor Design

The boronic acid group is a versatile recognition moiety, particularly for the detection of diol-containing compounds like carbohydrates. nih.gov As a Lewis acid, boronic acid can reversibly and covalently bind with 1,2- or 1,3-diols to form cyclic esters, a reaction that can be coupled to a change in the fluorescence signal of an attached fluorophore. nih.gov This principle is the basis for a wide range of fluorescent sensors.

In the design of such sensors, the boronic acid group acts as the chelating group for the target analyte, while a fluorescent unit, such as anthracene (B1667546) or fluorene, serves as the signaling component. nih.govnih.gov The binding event between the boronic acid and the diol alters the electronic properties of the boronic acid moiety, which in turn modulates the fluorescence of the fluorophore. This modulation can occur through various mechanisms, including photoinduced electron transfer (PET), internal charge transfer (ICT), and charge neutralization-stabilization. nih.govnih.govbath.ac.uk

For example, in some sensor designs, the boronic acid is an electron-withdrawing group that can quench the fluorescence of an adjacent fluorophore. mdpi.com Upon binding to a diol, the Lewis acidity of the boron center increases, which can affect the quenching efficiency and lead to a change in fluorescence intensity. bath.ac.uk The selectivity of these sensors for specific carbohydrates can be controlled through molecular design, such as by creating diboronic acid sensors with specific spatial arrangements of the two boronic acid groups. nih.gov

The equilibrium between the neutral trigonal form and the anionic tetrahedral form of the boronic acid is pH-dependent. At physiological pH, boronic acids are typically in their uncharged trigonal form. nih.gov The pKa value of the boronic acid can be influenced by substituents on the aromatic ring; electron-withdrawing groups decrease the pKa, while electron-donating groups increase it. nih.gov This pH sensitivity is an important consideration in the design and application of boronic acid-based sensors.

Future Research Directions and Potential Innovations

Exploration of Novel Functionalized Fluorene (B118485) Derivatives

The fluorene core is a versatile scaffold amenable to a wide range of chemical modifications. researchgate.net Future research will focus on leveraging (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid as a precursor for novel, highly functionalized fluorene derivatives. The C-2 boronic acid group is an ideal handle for introducing diverse functionalities via reactions like the Suzuki-Miyaura cross-coupling, enabling the synthesis of complex π-conjugated systems. nih.govsigmaaldrich.com

Key research avenues include:

Synthesis of Extended π-Systems: Developing synthetic methods to couple the fluorene boronic acid with various aryl and heteroaryl halides will create extended conjugated molecules. researchgate.netresearchgate.net These new derivatives are expected to exhibit tailored photophysical properties, such as tunable emission colors, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org

Introduction of Donor-Acceptor Architectures: By reacting the boronic acid with electron-donating or electron-withdrawing groups, researchers can create derivatives with strong intramolecular charge transfer (ICT) characteristics. These materials are of significant interest for applications in nonlinear optics, photovoltaics, and as sensitive fluorescent sensors.

Development of Macrocycles and Nanogrids: The reactivity of the boronic acid and other positions on the fluorene ring can be exploited to construct complex architectures like macrocycles and nanogrids. researchgate.net These highly ordered structures could lead to materials with unique host-guest chemistry and electronic properties.

Research efforts will likely employ advanced synthetic techniques, including transition-metal-catalyzed C-H activation and multicomponent reactions, to access previously unattainable molecular complexity. thieme-connect.de

| Functional Group Type | Example Groups | Target Application | Synthetic Strategy |

|---|---|---|---|

| Electron-Donating | Amines, Alkoxy Groups, Thiophenes | Hole-Transport Materials, Red-Shifted Emitters | Suzuki or Buchwald-Hartwig Coupling |

| Electron-Withdrawing | Benzothiadiazole, Pyridine, Cyanophenyl | Electron-Transport Materials, Blue-Shifted Emitters | Suzuki Coupling |

| Sensing Moieties | Crown Ethers, Aza-macrocycles, Thio-ureas | Ion Sensors, Biosensors | Multi-step synthesis post-Suzuki coupling |

| Polymerizable Groups | Vinyl, Ethynyl, Halides | Conjugated Polymers | Suzuki, Sonogashira, or Stille Coupling |

Advancements in Controlled Polymerization Techniques

The synthesis of well-defined fluorene-based polymers is crucial for optimizing the performance of organic electronic devices. tue.nl Future research will focus on applying advanced controlled polymerization techniques to monomers derived from this compound. Controlled or "living" polymerizations allow for precise control over molecular weight, polydispersity, and polymer architecture (e.g., block, gradient copolymers). mdpi.come-bookshelf.de

Promising techniques for future development include:

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT): These methods can be used to polymerize fluorene-containing monomers (e.g., acrylates or styrenics) to produce polymers with predictable molecular weights and narrow distributions. mdpi.com

Ring-Opening Metathesis Polymerization (ROMP): Fluorene-based norbornene monomers can be polymerized via ROMP to create cyclic olefin polymers with high thermal stability and specific optical properties like high refractive index and low birefringence. acs.org

Palladium-Catalyzed Polymerizations: Improved palladium-catalyzed cross-coupling reactions, such as Suzuki polycondensation, will enable the synthesis of high molecular weight, fully conjugated polymers directly from boronic acid and dihalide-functionalized monomers. researchgate.net

A key innovation will be the development of methods to control the polymer chain conformation, such as inducing the formation of the planarized β-phase in polyfluorenes. Controlling chain conformation has been shown to improve charge transport and device efficiency in fluorene-benzothiadiazole copolymers. acs.org These advancements will lead to materials with enhanced charge carrier mobility, improved morphological stability, and superior device performance. acs.org

Integration of Fluorene Boronic Acids in Hybrid Materials

The integration of fluorene-based molecules and polymers derived from this compound into hybrid organic-inorganic materials is a promising avenue for creating multifunctional systems. These hybrid materials can combine the processability and tunable electronic properties of organic components with the stability and unique functionalities of inorganic materials.

Future research directions in this area include:

Perovskite Solar Cells (PSCs): Fluorene-based polymers can serve as efficient hole-transporting layers (HTLs) in PSCs. Research will focus on designing new polymers with optimized energy levels to improve charge extraction and device stability.

Quantum Dot (QD) Composites: Blending fluorene-based polymers with inorganic quantum dots can lead to hybrid materials for next-generation displays and lighting. The polymer matrix can enhance the photoluminescence quantum yield of the QDs and facilitate charge transport in electroluminescent devices.

Functionalized Nanoparticles: Covalently attaching fluorene derivatives to the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) can create hybrid materials for applications in bioimaging, sensing, and drug delivery. The boronic acid moiety itself can be used as a handle for surface functionalization.

The development of these hybrid materials requires a deep understanding of the interfacial interactions between the organic and inorganic components to ensure efficient energy and charge transfer.

Further Computational Elucidation of Complex Reaction Pathways

While synthetic chemistry provides the tools to create new materials, computational chemistry offers the means to understand and predict their behavior at a molecular level. nih.gov Future research will increasingly rely on computational methods, particularly Density Functional Theory (DFT), to elucidate the complex reaction pathways involving fluorene boronic acids. researchgate.net

Key areas for computational investigation include:

Mechanism of Suzuki-Miyaura Coupling: Detailed computational studies can map the energy profiles of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) for the synthesis of fluorene-based polymers and oligomers. nih.gov This can help in optimizing reaction conditions and catalyst design for higher yields and molecular weights.

Boronic Acid Degradation Pathways: Copper-mediated degradation can be a significant issue in reactions involving boronic acids. mdpi.com Computational studies can help understand the mechanism of this degradation and inform strategies to prevent it, such as the use of protective additives. mdpi.com

Excited State Properties: Time-dependent DFT (TD-DFT) and other advanced methods can be used to predict the absorption and emission spectra, excited-state lifetimes, and charge transfer characteristics of novel fluorene derivatives before they are synthesized. This predictive power accelerates the discovery of materials with desired optoelectronic properties.

Intermolecular Interactions: Modeling the non-covalent interactions in the solid state can help predict the packing of molecules in thin films, which is crucial for charge transport in electronic devices.

By combining computational insights with experimental results, researchers can adopt a more rational design approach, reducing the trial-and-error often involved in materials discovery. nih.gov

Development of Next-Generation Sensors with Enhanced Selectivity and Sensitivity

Fluorene derivatives are highly fluorescent, a property that makes them excellent candidates for chemical and biological sensors. tue.nlnih.gov The boronic acid group in this compound is not only a synthetic handle but can also act as a recognition site, particularly for diol-containing molecules like carbohydrates. Future research will focus on creating highly selective and sensitive sensors by strategically functionalizing the fluorene core.

Innovations in this area are expected to include:

Metal Ion Sensors: By attaching specific chelating agents (e.g., macrocycles) to the fluorene backbone, highly sensitive and selective fluorescent sensors for specific metal ions like Zn²⁺ can be developed. nih.govresearchgate.net The binding of the metal ion modulates the fluorescence output of the fluorene unit, allowing for quantitative detection. nih.gov

Anion Sensors: While less common, the design of fluorene-based systems capable of recognizing and signaling the presence of anions like cyanide or sulfide (B99878) through changes in color or fluorescence is an active area of research. researchgate.net

Biosensors: Fluorene-based probes can be designed to detect biologically important molecules. For example, sensors have been developed that show fluorogenic responses upon binding to proteins like tau, which is implicated in neurodegenerative diseases. rsc.org The boronic acid functionality itself is a well-known motif for sensing sugars and other biologically relevant diols. researchgate.net

Two-Photon Absorption (2PA) Probes: Developing fluorene derivatives with high 2PA cross-sections is of great interest for biological imaging applications. nih.govspiedigitallibrary.org 2PA allows for deeper tissue penetration and reduced photodamage, making these probes ideal for in-vivo imaging.

The design of next-generation sensors will involve fine-tuning the electronic structure of the fluorene fluorophore and the binding properties of the attached receptor to achieve high specificity and a strong "turn-on" or "turn-off" fluorescence response upon analyte binding. nih.gov

| Sensor Type | Target Analyte | Recognition Moiety | Sensing Mechanism | Potential Advantage |

|---|---|---|---|---|

| Metal Ion Sensor | Zn²⁺, Fe³⁺, Sn²⁺ | Aza-macrocycle, Benzothiazole (B30560) | Chelation-Enhanced Fluorescence (CHEF) | High sensitivity for biological imaging. nih.govresearchgate.net |

| Anion Sensor | Cyanide (CN⁻), Sulfide (S²⁻) | Metal-complex or H-bonding donor | Analyte-induced displacement or interaction | Colorimetric and fluorometric detection. researchgate.net |

| Protein Sensor | Tau protein aggregates | Specific π-conjugated system | Binding-induced fluorescence enhancement | Application in diagnostics for tauopathies. rsc.org |

| Carbohydrate Sensor | Glucose, other diols | Boronic Acid | Reversible covalent bond formation | Continuous monitoring of blood glucose. researchgate.net |

Q & A

Q. What are the recommended methods for synthesizing (9,9-Dihexyl-9H-fluoren-2-yl)boronic acid?

Synthesis typically involves Suzuki-Miyaura cross-coupling, where a halogenated fluorene derivative reacts with a boronic acid precursor. The dihexyl chains are introduced via alkylation prior to boronation. Key steps include:

- Alkylation : Reacting 9H-fluoren-2-yl precursors with hexyl halides under strong base conditions (e.g., NaH or LDA) to install the dihexyl groups .

- Boronation : Using Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce the boronic acid moiety .

- Purification : Column chromatography or recrystallization to isolate the product, followed by NMR and mass spectrometry (with derivatization to prevent boroxine formation) for validation .

Q. How can the electronic and steric effects of the dihexyl substituents be characterized?

- NMR Spectroscopy : Broadening in ¹¹B NMR due to quadrupolar relaxation can indicate boron environment changes. ¹H and ¹³C NMR reveal steric shielding from hexyl chains .

- UV-Vis and Fluorescence : Compare absorption/emission spectra with unsubstituted fluorenyl boronic acids to assess electronic effects (e.g., conjugation disruption) .

- X-ray Crystallography : If crystallizable, analyze bond lengths and angles to quantify steric hindrance around the boronic acid group .

Q. What strategies mitigate boronic acid trimerization during mass spectrometry analysis?

Derivatize the boronic acid with diols (e.g., pinacol) to form cyclic boronic esters, preventing dehydration/trimerization. For MALDI-MS:

- Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and in situ derivatizing agent .

- Analyze in positive-ion mode with ammonia adducts to stabilize ionization .

Advanced Questions

Q. How does the dihexyl-fluorenyl structure influence binding kinetics with diol-containing biomolecules?

The hydrophobic hexyl chains may enhance binding through:

- Hydrophobic Interactions : Stabilizing complexes with glycoproteins or lipophilic diols (e.g., cell-surface sugars).

- Steric Effects : Slowing association/dissociation rates (kon/koff) compared to smaller boronic acids. Methodology : Use stopped-flow fluorescence (e.g., with isoquinolinylboronic acid analogs) to measure kon/koff under physiological pH . Correlate with molecular dynamics simulations to model steric contributions .

Q. What experimental designs optimize glycoprotein capture using this compound?

- Surface Functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates via EDC/NHS chemistry.

- Buffer Optimization : Use high-pH buffers (e.g., pH 8.5) to promote boronate-diol binding while minimizing non-specific interactions (e.g., electrostatic) .

- Selectivity Screening : Compare binding to glycosylated (e.g., RNase B) vs. non-glycosylated proteins (e.g., RNase A) .

Q. Can this compound serve as a proteasome inhibitor in anticancer studies?

While not directly studied, structural analogs (e.g., bortezomib) suggest potential. Key steps:

- Activity Assays : Test inhibition of 20S proteasome chymotrypsin-like activity using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines .

- Toxicity Profiling : Compare IC₅₀ values in normal vs. glioblastoma cells to assess selectivity .

Q. What crystallographic challenges arise when determining its solid-state structure?

- Crystallization : The bulky dihexyl groups hinder crystal packing. Use mixed solvent systems (e.g., hexane/CHCl₃) and slow evaporation.

- Data Collection : Employ high-intensity X-rays (synchrotron) to counter weak diffraction from flexible alkyl chains .

- Refinement : Use SHELXL for small-molecule refinement, with constraints for disordered hexyl groups .

Methodological Challenges

Q. How can binding constants (Kd) with sugars be accurately determined despite competing equilibria?

- Fluorescence Titration : Monitor changes in intrinsic fluorescence (if present) or use a competitive assay with a fluorescent diol (e.g., alizarin red S).

- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes, accounting for boroxine formation by pre-equilibrating solutions .

- Correction for Boroxines : Use NMR to quantify trimerization extent and adjust Kd calculations .

Q. What approaches enable sequencing of peptide-boronic acid conjugates containing multiple boronic acid groups?

- Derivatization : Convert boronic acids to pinacol esters before MALDI-MS analysis to avoid fragmentation .

- Tandem MS : Use collision-induced dissociation (CID) to sequence branched peptides, noting diagnostic losses (e.g., B(OH)₂ groups) .

Applications in Materials Science

Q. How can this compound enhance glucose-responsive polymer systems?

Incorporate into hydrogels or micelles via copolymerization with acrylamides. The dihexyl groups improve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。